1,3-Diphenylimidazolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazolidine-2,4-dione can be synthesized through various methods. One of the most common synthetic routes is the Bucherer–Bergs reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C . The reaction produces hydantoins directly, which can then be further modified to obtain this compound.
Another method involves the copper-catalyzed click reaction, where 5,5-diphenylimidazolidine-2,4-dione derivatives are synthesized by reacting 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione with aromatic azides or sodium azide and benzyl chloride in water .
Industrial Production Methods
Industrial production of this compound typically follows the Bucherer–Bergs reaction due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-diphenylimidazolidine-2,4-dione involves its interaction with sodium channels in the brain. The compound stabilizes the inactive state of sodium channels, thereby reducing neuronal excitability and preventing the spread of seizure activity . This action is crucial for its anticonvulsant effects. Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
1,3-Diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Phenytoin: Another hydantoin derivative with similar anticonvulsant properties.
Carbamazepine: A structurally different anticonvulsant that also targets sodium channels but has a different mechanism of action.
Valproic Acid: An anticonvulsant with a broad spectrum of activity, targeting multiple pathways.
The uniqueness of this compound lies in its specific interaction with sodium channels and its diverse range of biological activities .
Properties
IUPAC Name |
1,3-diphenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYVWWWWXIGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347290 | |
Record name | 1,3-diphenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-03-7 | |
Record name | 1,3-diphenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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